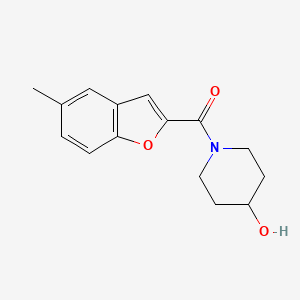![molecular formula C21H17N3OS B7565474 N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7565474.png)
N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide, also known as ML239, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and a range of biochemical and physiological effects that make it a promising candidate for further investigation.
作用机制
The mechanism of action of N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide has been found to inhibit the activity of the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide has a range of biochemical and physiological effects that make it a promising candidate for further investigation. In addition to its activity against cancer cell lines and neurological disorders, this compound has been found to have anti-inflammatory effects and to inhibit the growth of certain types of bacteria. Additionally, N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide has several advantages as a research tool, including its unique mechanism of action and its potential applications in a variety of scientific research areas. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide, including further investigation of its mechanism of action and its potential applications in cancer research and drug discovery. Additionally, there is a need for more studies on the toxicity and safety of this compound, as well as its potential interactions with other drugs and compounds. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide, including its absorption, distribution, metabolism, and excretion in the body.
合成方法
The synthesis of N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide involves several steps, including the reaction of 3-(bromomethyl)pyridine with 4-(aminomethyl)thiophenol, followed by the reaction of the resulting intermediate with 1H-indole-2-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In particular, this compound has been found to have activity against a range of cancer cell lines and to have potential as a chemotherapeutic agent. Additionally, N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide has been shown to have activity against certain types of neurological disorders, including Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-21(20-12-16-5-1-2-6-19(16)24-20)23-17-7-9-18(10-8-17)26-14-15-4-3-11-22-13-15/h1-13,24H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXFRZHUZRNBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NC3=CC=C(C=C3)SCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


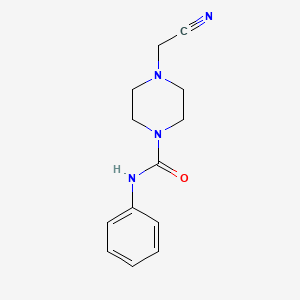
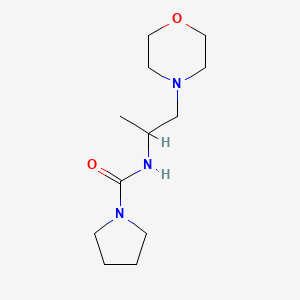
![N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamide](/img/structure/B7565416.png)
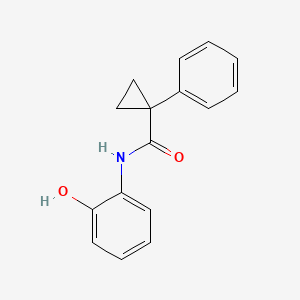
![ethyl (Z)-2-cyano-3-[4-[[1-(2-methoxyethyl)-6-oxopyridazine-3-carbonyl]amino]phenyl]prop-2-enoate](/img/structure/B7565440.png)
![4-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]-2H-phthalazin-1-one](/img/structure/B7565453.png)
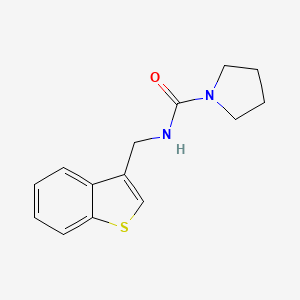

![Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate](/img/structure/B7565467.png)

![2-(4-ethoxyphenyl)-N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7565487.png)

